Ethoxyquin

Descripción

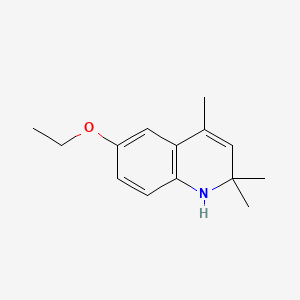

This compound is a quinoline that is 1,2-dihydroquinoline bearing three methyl substituents at position 2, 2 and 4 as well as an ethoxy substituent at position 6. It has a role as a herbicide, an UDP-glucuronosyltransferase activator, a neuroprotective agent, a Hsp90 inhibitor, a genotoxin, a food antioxidant, a geroprotector and an antifungal agrochemical. It is a member of quinolines and an aromatic ether.

This compound is an antioxidant used in animal feeds and for the preservation of colour in the production of chili powder, paprika and ground chilli. This compound is formerly used as an agricultural pesticide/herbicide, now superseded. Also used as a post-harvest dip for apples and pears to prevent scald.

Antioxidant; also a post-harvest dip to prevent scald on apples and pears.

Structure

3D Structure

Propiedades

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECIPOUIJURFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63301-91-7 | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63301-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020582 | |

| Record name | Ethoxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS] | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (NTP, 1992) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg] | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW LIQUID | |

CAS No. |

91-53-2, 63301-91-7 | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyquin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063301917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyquin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethoxyquin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyquin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1410R4OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxyquin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 32 °F (NTP, 1992), Approximately 0 °C | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide for Researchers on the Antioxidant Mechanism of Action of Ethoxyquin

Abstract

This technical guide provides an in-depth examination of the antioxidant mechanisms of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a potent synthetic antioxidant. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a surface-level description to explore the compound's core chemical reactivity, its complex metabolic fate, and its influence on cellular signaling pathways. We will detail its primary function as a chain-breaking antioxidant that directly scavenges lipid peroxyl radicals, a critical process in preventing the autocatalytic chain reaction of lipid peroxidation.[1][2] A key focus of this guide is the elucidation of how this compound's oxidative transformation products, notably its quinone imine and dimeric metabolites, also exhibit significant antioxidant properties, contributing to its sustained efficacy.[1][3] Furthermore, we will explore its role in modulating endogenous cellular defense systems, including the Keap1-Nrf2 pathway, and its recently identified capacity to inhibit ferroptosis, a form of regulated cell death driven by lipid peroxidation.[4][5] This guide includes detailed experimental protocols for assessing antioxidant activity, data interpretation tables, and diagrams illustrating key mechanistic pathways to provide a comprehensive resource for laboratory application.

Section 1: Introduction to this compound

Chemical Identity and Properties

This compound (EQ) is a quinoline-based synthetic compound with the chemical formula C₁₄H₁₉NO.[6] Pure this compound is a light yellow, viscous liquid that tends to darken to brown upon exposure to air and light due to oxidation and polymerization.[6][7] Its nonpolar, lipophilic nature makes it highly soluble in organic solvents and fats, a key property that dictates its efficacy in protecting lipids from oxidation.[6][8]

-

CAS Number: 91-53-2

-

Molecular Weight: 217.31 g/mol

-

LogP (Octanol-Water Partition Coefficient): High, indicating significant lipophilicity.

Historical Context and Applications

Originally developed by Monsanto in the 1950s for the rubber industry to prevent oxidative degradation and cracking, this compound's potent antioxidant properties were later repurposed for use as a preservative in animal feeds.[6][9] Its primary application is to protect fat-rich feed components, such as fish meal, from lipid peroxidation.[2][10] This process not only prevents rancidity, which affects palatability and can produce toxic compounds, but also preserves the nutritional integrity of fat-soluble vitamins like A and E and valuable polyunsaturated fatty acids.[6][11] While highly effective, its use is regulated and not permitted as a direct food additive for human consumption in most jurisdictions, though it may be present in the food chain as a residue from animal feed.[1][12][13]

The Challenge of Lipid Peroxidation in Biological and Commercial Systems

Lipid peroxidation is a destructive, self-propagating chain reaction initiated by free radicals that attack and degrade lipids, particularly polyunsaturated fatty acids (PUFAs).[2][7] This process compromises the structural integrity of cell membranes, leading to cellular dysfunction and death. In commercial products like animal feed, it results in rancidity, loss of nutritional value, and the formation of potentially harmful aldehydes and ketones.[2][10] Antioxidants are critical for interrupting this cascade, and this compound has long been recognized as one of the most effective synthetic options available.[1][10]

Section 2: The Core Antioxidant Mechanism: A Chemical Perspective

Free Radical Scavenging: The Primary Mode of Action

The principal antioxidant mechanism of this compound is its function as a chain-breaking radical scavenger . The 1,2-dihydroquinoline structure contains a secondary amine group (-NH-) that can readily donate a hydrogen atom (H•) to neutralize highly reactive lipid peroxyl radicals (ROO•), which are key propagators of the lipid peroxidation chain reaction.

The reaction proceeds as follows: EQ-NH + ROO• → EQ-N• + ROOH

This action terminates the chain reaction, converting the aggressive peroxyl radical into a more stable lipid hydroperoxide (ROOH) and forming a resonance-stabilized aminyl radical (EQ-N•) from the this compound molecule.[14] This this compound radical is significantly less reactive than the initial peroxyl radical and is unable to efficiently propagate the oxidative chain, effectively breaking the cycle of lipid degradation. The high reaction rate of this compound with alkylperoxyls is a cornerstone of its efficacy.[1][14]

The Regenerative Antioxidant Cascade: The Role of Metabolites

A distinguishing feature of this compound's efficacy is that its oxidation products are not inert; they are also potent antioxidants.[1][7] This creates a multi-stage protective effect that extends the antioxidant capacity beyond the lifespan of the parent molecule.[3] The primary oxidation and metabolic products include:

-

This compound Quinone Imine (EQI): Formed via the oxidation of this compound.[1][15] This metabolite is a reactive species but also demonstrates significant antioxidant activity, estimated to be around 80% of the efficacy of the parent this compound molecule in certain studies.[1][3]

-

This compound Dimer (EQDM): A dimeric coupling product that forms during the oxidation process.[1][7] The dimer itself is a powerful antioxidant, with some studies reporting its efficacy at 69% that of this compound.[3] Crucially, the dimer has a considerably longer half-life than the parent compound, meaning it continues to protect lipids long after the initial this compound has been consumed.[3][7]

This cascade—where the breakdown products of the primary antioxidant continue to function as antioxidants—explains in large part why this compound is so exceptionally effective and long-lasting as a preservative.[3]

Section 3: Cellular and Molecular Mechanisms of Action

Beyond direct chemical scavenging, this compound exerts its protective effects through interactions with key cellular pathways.

Inhibition of Lipid Peroxidation and Ferroptosis

As a highly lipophilic molecule, this compound readily partitions into cellular membranes, the primary site of lipid peroxidation.[8] This localization allows it to efficiently protect membrane lipids from oxidative damage, preserving membrane fluidity and function.

Recent research has identified this mechanism as crucial for preventing ferroptosis , a form of iron-dependent regulated cell death characterized by the overwhelming accumulation of lipid peroxides.[5] Studies have shown that this compound effectively prevents glutathione peroxidase 4 (GPX4)-deficient ferroptosis.[5] In models of doxorubicin-induced cardiotoxicity, a condition where ferroptosis is a major driver of pathology, this compound treatment ameliorated cardiac dysfunction by suppressing the formation of lipid peroxides like malondialdehyde (MDA).[5] This positions this compound as a powerful tool for studying and potentially mitigating disease processes driven by ferroptotic cell death.

Modulation of Endogenous Antioxidant Pathways: The Nrf2 Connection

This compound is recognized as an inducer of Phase II xenobiotic-metabolizing enzymes, which are critical for detoxification and cellular protection against oxidative stress.[1] This effect is largely mediated through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds or reactive oxygen species (ROS) can modify cysteine residues on Keap1, causing it to release Nrf2. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This activates the transcription of a broad suite of protective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, SOD, catalase) and enzymes involved in glutathione (GSH) synthesis and regeneration.[4][16][17] this compound and its metabolites can activate this pathway, thereby bolstering the cell's intrinsic antioxidant defenses.[1][4]

Section 4: Experimental Protocols for Evaluating this compound's Antioxidant Activity

To quantify the antioxidant effects of this compound in a biologically relevant context, cellular assays are superior to simple chemical tests (e.g., DPPH, ABTS), which do not account for bioavailability or metabolic activity.

Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol provides a framework for measuring the intracellular antioxidant activity of this compound by quantifying its ability to prevent the oxidation of a fluorescent probe within live cells.

Objective: To determine the EC₅₀ of this compound in protecting cultured cells from a peroxyl radical-induced oxidative burst.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, Penicillin-Streptomycin)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical generator

-

This compound stock solution (in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Methodology:

-

Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in treatment medium. Remove the seeding medium from the cells and replace it with 100 µL of the this compound dilutions. Include vehicle controls (medium with DMSO/ethanol) and a positive control (e.g., Quercetin). Incubate for 1 hour.

-

Probe Loading: Remove the treatment medium. Wash cells gently with PBS. Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Induction of Oxidative Stress: Remove the DCFH-DA solution and wash cells twice with PBS. Add 100 µL of 600 µM AAPH solution to all wells except for the negative control wells (add only medium).

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

-

Normalize the data by subtracting the AUC of the blank (no cells) and expressing it as a percentage of the control (AAPH-treated, no antioxidant).

-

Plot the percentage of inhibition versus the log of this compound concentration and fit a dose-response curve to determine the EC₅₀ value.

-

Data Interpretation and Quantitative Analysis

The antioxidant activity of compounds is often compared using their half-maximal effective concentration (EC₅₀). Lower EC₅₀ values indicate higher potency.

| Compound | Assay | Cell Line | EC₅₀ (µM) | Citation |

| This compound | AOP1 | HepG2 | ~10-20 | [18] |

| Epigallocatechin gallate | AOP1 | HepG2 | 7 | [18] |

| Quercetin | AOP1 | HepG2 | 9 | [18] |

| Resveratrol | AOP1 | HepG2 | 64 | [18] |

| Trolox | AOP1 | HepG2 | 140 | [18] |

Table 1: Comparative intracellular antioxidant activities (EC₅₀) of this compound and other common antioxidants determined by the AOP1 assay, a live-cell method for measuring ROS scavenging.[18] Note: The AOP1 assay also revealed a pro-oxidative effect for this compound at concentrations ≥125 µM.[18]

Section 5: Analytical Considerations for this compound and Its Metabolites

Accurate quantification of this compound and its metabolites in complex matrices like animal tissue or feed requires robust analytical methods.

-

Challenges in Sample Preparation: As a potent antioxidant, this compound is susceptible to degradation during sample extraction and analysis.[11][14] It is often necessary to add a reductive agent, such as ascorbic acid, to the sample matrix to prevent its oxidative loss during preparation.[11]

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the preferred methods for the simultaneous determination of this compound, EQI, and EQDM.[11][19][20] These techniques offer the sensitivity and specificity required to accurately measure residue levels in feed and biological tissues.

Section 6: Concluding Remarks and Future Research Directions

This compound's role as an antioxidant is a compelling example of multi-level chemical and biological activity. Its primary mechanism as a direct, chain-breaking scavenger of peroxyl radicals is significantly enhanced by the sustained antioxidant capacity of its primary metabolites, EQI and EQDM.[1][3] Furthermore, its ability to upregulate the cell's endogenous defenses via the Nrf2 pathway and to inhibit the specific cell death pathway of ferroptosis highlights its complex and potent biological effects.[4][5]

While its efficacy is well-established, ongoing research is critical. The potential for pro-oxidant effects at high concentrations and the toxicological profiles of its metabolites, particularly the quinone imine, warrant continued investigation.[11][18] A 2015 EFSA review highlighted a lack of data to fully assess its safety, pointing to the possible genotoxicity of the quinone imine metabolite and the presence of p-phenetidine as an impurity from manufacturing.[12][21] Consequently, the search for safer alternatives with comparable efficacy remains an active field of research, driven by both safety concerns and regulatory actions.[22] For the research scientist, this compound remains a valuable tool for studying the mechanisms of lipid peroxidation and cellular antioxidant defense, offering insights that are crucial for the development of novel therapeutic strategies against oxidative stress-related pathologies.

References

- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nafdac.gov.ng [nafdac.gov.ng]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel Antioxidant, Deethylated this compound, Protects against Carbon Tetrachloride Induced Hepatotoxicity in Rats by Inhibiting NLRP3 Inflammasome Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a Competent Radical-Trapping Antioxidant for Preven...: Ingenta Connect [ingentaconnect.com]

- 6. The uses of this compound in food_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Lipid Peroxidation Inhibitor, Has Protective Effects against White Matter Lesions in a Mouse Model of Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]

- 9. toxinfreeusa.org [toxinfreeusa.org]

- 10. fefac.eu [fefac.eu]

- 11. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound does not belong in your food [nutraceuticalbusinessreview.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Health position paper and redox perspectives – Bench to bedside transition for pharmacological regulation of NRF2 in noncommunicable diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. iffo.com [iffo.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Safety and efficacy of a feed additive consisting of this compound (6‐ethoxy‐1,2‐dihydro‐2,2,4‐trimethylquinoline) for all animal species (FEFANA asbl) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Ethoxyquin's Double-Edged Sword: An In-Depth Technical Guide to its Free Radical Scavenging and Pro-Oxidant Pathways in Biological Systems

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a potent synthetic antioxidant, has been extensively utilized to inhibit lipid peroxidation in animal feed and various commercial products [1]. Its efficacy lies in its ability to efficiently scavenge free radicals, thereby terminating the chain reactions of oxidation. However, the bio-chemo-activity of this compound is complex, with emerging evidence suggesting a dual role that includes pro-oxidant effects under specific biological conditions. This in-depth technical guide provides a comprehensive exploration of the multifaceted free radical scavenging pathways of this compound and its primary metabolites. We will delve into the core chemical mechanisms of its antioxidant action against a spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS), while also critically examining the pathways that can lead to pro-oxidant outcomes. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to accurately assess and harness the redox properties of this compound and its derivatives in biological systems.

The Primary Antioxidant Mechanism: A Tale of a Stable Radical

The cornerstone of this compound's antioxidant prowess is its ability to donate a hydrogen atom from its secondary amine group to a lipid peroxyl radical (LOO•), a key propagator of lipid peroxidation. This action terminates the oxidative chain reaction and generates a resonance-stabilized aminyl radical of this compound, which is significantly less reactive than the initial peroxyl radical [1].

The high efficiency of this compound is not solely dependent on the parent molecule. Its oxidation products, notably the this compound dimer (EQDM) and quinone imine (QI), also exhibit considerable antioxidant properties, contributing to its sustained protective effects [1].

The Central Scavenging Pathway

The primary reaction involves the donation of a hydrogen atom from the N-H group of this compound to a free radical (R•), typically a lipid peroxyl radical.

Caption: Primary antioxidant mechanism of this compound.

The Fate of the this compound Aminyl Radical

The resulting this compound aminyl radical is relatively stable due to the delocalization of the unpaired electron across its aromatic structure. This stability is crucial as it prevents the initiation of new radical chains. The aminyl radical can undergo several reactions, including dimerization to form the this compound dimer (EQDM), or further oxidation to form quinone imine (QI) and this compound nitroxide [1, 2].

Scavenging of Specific Reactive Species

While the interaction with lipid peroxyl radicals is well-established, the activity of this compound against other ROS and RNS is an area of active investigation.

Hydroxyl Radical (•OH)

The hydroxyl radical is one of the most reactive and damaging ROS. This compound can scavenge •OH, likely through an addition reaction to the aromatic ring or hydrogen abstraction, leading to the formation of various hydroxylated adducts and the this compound aminyl radical.

Superoxide Anion (O₂⁻•)

The direct scavenging of the superoxide anion by this compound is less clear. However, by inhibiting lipid peroxidation, this compound can indirectly reduce the overall oxidative stress, which includes the generation of superoxide from various cellular sources.

Peroxynitrite (ONOO⁻)

Peroxynitrite is a potent and cytotoxic RNS formed from the reaction of nitric oxide and superoxide. While direct scavenging of peroxynitrite by this compound is not extensively documented, its ability to scavenge the precursor radicals and its general antioxidant properties suggest a potential protective role against peroxynitrite-mediated damage.

The Pro-Oxidant Paradox: When Protection Turns to Peril

Under certain conditions, particularly at high concentrations, this compound can exhibit pro-oxidant effects, leading to an increase in oxidative stress [1]. This paradoxical behavior is a critical consideration in its application.

Formation of this compound Nitroxide

The oxidation of this compound can lead to the formation of this compound nitroxide. While nitroxides can act as antioxidants in some contexts, they can also participate in redox cycling, potentially generating superoxide and other reactive species [1].

Redox Cycling of Quinone Imine

The metabolite, quinone imine (QI), is a key player in the potential pro-oxidant activity of this compound. Quinone structures are known to undergo redox cycling within biological systems, particularly in the mitochondrial electron transport chain. This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the quinone and produce a superoxide anion. This futile cycle can lead to a significant increase in mitochondrial ROS production.

Caption: Proposed redox cycling of this compound quinone imine.

Comparative Antioxidant Activity of this compound and its Metabolites

The overall antioxidant effect of this compound in a biological system is a composite of the activities of the parent compound and its major oxidation products.

| Compound | Relative Antioxidant Efficacy | Key Mechanistic Notes |

| This compound (EQ) | High | Primary hydrogen donor, forming a stable aminyl radical. |

| This compound Dimer (EQDM) | Moderate to High | Possesses antioxidant activity, contributing to the sustained effect of EQ. |

| Quinone Imine (QI) | Moderate | Can act as an antioxidant, but also has the potential for pro-oxidant activity through redox cycling. |

| This compound Nitroxide | Variable | Can act as a powerful antioxidant but may also have pro-oxidant properties. |

Note: The relative efficacies can vary depending on the specific assay and the biological matrix.

Experimental Protocols for Assessing this compound's Redox Activity

To empirically evaluate the antioxidant and pro-oxidant properties of this compound, a suite of well-established assays should be employed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound and its metabolites in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compounds.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the test compound dilutions to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and dilutions of the test compounds.

-

-

Assay Procedure:

-

Add 20 µL of the test compound dilutions to the wells of a 96-well plate.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to a Trolox standard curve.

-

Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

ESR is the only technique that can directly detect and characterize free radicals. Spin trapping is used to convert highly reactive, short-lived radicals into more stable radical adducts that can be measured by ESR.

Workflow:

Caption: Workflow for ESR spin trapping analysis.

Protocol Outline:

-

Reaction Mixture Preparation:

-

Prepare a buffered solution containing a radical generating system (e.g., Fenton reagent for hydroxyl radicals).

-

Add a spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

-

Introduce the test compound (this compound or its metabolite) at various concentrations.

-

-

ESR Measurement:

-

Transfer the reaction mixture to a quartz flat cell and place it in the ESR spectrometer cavity.

-

Record the ESR spectrum. The intensity of the spin adduct signal is proportional to the concentration of the trapped radical.

-

-

Data Analysis:

-

Compare the signal intensity of the spin adduct in the presence and absence of the test compound to quantify its radical scavenging activity.

-

Conclusion and Future Directions

This compound is a highly effective antioxidant, primarily acting through hydrogen atom donation to terminate radical chain reactions. Its antioxidant activity is further supported by its major metabolites. However, a critical understanding of its potential to act as a pro-oxidant, particularly through the redox cycling of its quinone imine metabolite at high concentrations, is essential for its safe and effective application in biological systems.

Future research should focus on elucidating the precise reaction kinetics of this compound and its metabolites with a wider array of ROS and RNS. Furthermore, advanced studies utilizing techniques such as high-resolution mass spectrometry are needed to identify the full spectrum of adducts and degradation products formed during its antioxidant and pro-oxidant activities. A deeper understanding of the factors that govern the switch between its protective and detrimental effects will be paramount for the development of safer and more effective antioxidant strategies in research and drug development.

A Technical Guide to Ethoxyquin-Mediated Induction of Phase II Enzymes in Toxicological Research

Abstract

Ethoxyquin (EQ), a synthetic antioxidant widely used in animal feed, has garnered significant attention in toxicology for its dual nature.[1][2] While primarily known for preventing lipid peroxidation, its profound ability to induce cytoprotective Phase II detoxification enzymes presents a critical area of study for researchers in drug metabolism and chemical safety.[1] This guide provides an in-depth examination of the molecular mechanisms underpinning this compound's activity, focusing on its role as an activator of the Nrf2-Keap1 signaling pathway. We will dissect the causality behind experimental designs, provide validated protocols for assessing enzyme induction, and offer insights for professionals in toxicology and drug development.

Introduction: The Dichotomy of this compound in Toxicology

This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a highly effective, chain-breaking antioxidant.[3][4][5] Its primary commercial application is to prevent the oxidative degradation of fats, preserving the nutritional value of animal feeds and fat-soluble vitamins like A and E.[1][3] However, from a toxicological standpoint, EQ is not an inert preservative. It is a potent modulator of xenobiotic metabolism. The organism's interaction with EQ and its metabolites, such as this compound dimer (EQDM) and quinone imine (QI), triggers a robust adaptive response.[1][4]

This response is primarily characterized by the upregulation of Phase II detoxification enzymes.[1] These enzymes, including Glutathione S-Transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs), constitute a critical line of cellular defense.[1][6] They catalyze the conjugation of electrophilic compounds with endogenous ligands (e.g., glutathione), rendering them more water-soluble and facilitating their excretion.[6] Understanding how EQ orchestrates this induction is fundamental to evaluating its safety profile and its potential as a chemoprotective agent. The central player in this regulatory network is the Nrf2-Keap1 signaling pathway, the master regulator of the antioxidant response.[[“]][8][9]

The Core Mechanism: Nrf2-Keap1 Signaling Pathway Activation

The induction of Phase II enzymes by this compound is not a direct interaction but a sophisticated signaling cascade. The Keap1-Nrf2 pathway functions as a cellular sensor for oxidative and electrophilic stress.[8][9][10][11]

2.1 Basal State: Nrf2 Suppression Under normal, unstressed conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[[“]][12] Keap1 acts as an adapter protein for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[13][14] This constant turnover ensures that Nrf2 levels remain low and the expression of its target genes is kept at a basal state.

2.2 this compound-Mediated Induction: Keap1 Derepression Xenobiotics like this compound and its electrophilic metabolites disrupt this equilibrium.[8][9][13] Keap1 is rich in highly reactive cysteine residues that act as sensors.[14] Electrophiles can covalently modify these thiols, inducing a conformational change in the Keap1 protein.[8][9][13][14] This modification incapacitates the E3 ligase complex, halting the degradation of Nrf2.[8][9]

2.3 Nuclear Translocation and Gene Transcription With its degradation blocked, newly synthesized Nrf2 protein accumulates in the cytoplasm and translocates to the nucleus.[[“]][13][15] Inside the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins.[[“]][16] This Nrf2-Maf complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE), located in the promoter regions of numerous cytoprotective genes.[[“]][17][18][19] Binding of the complex to the ARE initiates the transcription of a battery of genes, including those encoding for Phase II enzymes.[6][17]

Key Phase II Enzymes Induced by this compound

Toxicology studies have demonstrated that this compound exposure leads to a significant increase in the activity and expression of several key Phase II enzymes across various models, from fish to rodents and primates.[1]

| Enzyme | Model System | Observed Effect | Reference |

| Glutathione S-Transferase (GST) | Brown Bullhead (Liver) | 1.6-fold increase in catalytic activity toward CDNB. | [20] |

| Glutathione S-Transferase (GST) | Laying Hens | Stimulated GST activity, enhancing detoxification. | [21] |

| GST (Gstpi1 isoform) | F344 Rats (Liver) | 144% increase in mRNA expression (by EQ dimer). | [22] |

| UDP-Glucuronosyltransferase (UGT) | Atlantic Salmon | Elevated dose-related mRNA expression. | [1] |

| NAD(P)H: Quinone Oxidoreductase (NQO1) | Multiple | Known Nrf2 target, induced by phenolic antioxidants. | [1][18] |

| Epoxide Hydrolase | Rodents | Elevated hepatic activity. | [1] |

Causality Note: The induction of this broad spectrum of enzymes is a hallmark of an ARE-mediated response. It is not a specific, targeted effect on a single enzyme but rather a coordinated upregulation of a genetic program designed to enhance cellular resilience against electrophilic or oxidative insults.

Experimental Design & Protocols

To investigate this compound's effect on Phase II enzymes in vitro, a robust and reproducible experimental workflow is paramount. The following sections detail a self-validating protocol, explaining the rationale behind each step.

Experimental Workflow Overview

The process begins with cell culture and treatment, followed by lysate preparation for downstream analysis. The two primary endpoints are the direct measurement of enzyme activity and the quantification of enzyme protein levels.

Protocol: In Vitro Treatment and Lysate Preparation

Rationale: This protocol is designed to obtain cytosolic fractions containing active enzymes. The use of a non-denaturing lysis buffer with protease inhibitors is critical to preserve protein integrity and function.

-

Cell Seeding: Plate a suitable cell line (e.g., human hepatoma HepG2 cells) in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest.

-

Expert Insight: Working at sub-confluent levels ensures that cellular responses are not confounded by contact inhibition or nutrient depletion, reflecting a more physiologically relevant state.

-

-

Treatment: After 24 hours, replace the medium with fresh medium containing either the vehicle control (e.g., DMSO, typically <0.1% v/v) or varying concentrations of this compound. Incubate for a predetermined time (e.g., 24 hours).

-

Expert Insight: A 24-hour time point is often sufficient to observe robust induction of Phase II enzyme expression, as it allows time for transcription, translation, and protein accumulation.

-

-

Cell Harvest: Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Causality: Washing with ice-cold PBS removes residual media components and halts metabolic activity, ensuring the cellular snapshot is accurate at the point of harvest.

-

-

Lysis: Add 150-200 µL of ice-cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with a protease inhibitor cocktail) to each well.

-

Incubation & Collection: Incubate on ice for 15 minutes with gentle rocking. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Causality: This step pellets nuclei, intact cells, and heavy membrane fractions, yielding a clarified supernatant (cytosolic fraction) that is essential for accurate spectrophotometric assays.

-

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. This is your cytosolic lysate for analysis.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay. This is a mandatory step for normalizing enzyme activity or protein loading for Western blots.

Protocol: Glutathione S-Transferase (GST) Activity Assay

Rationale: This is a classic, robust spectrophotometric assay that measures the total activity of GST isozymes.[23] It relies on the GST-catalyzed conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[24][25] The resulting conjugate, GS-DNB, absorbs light at 340 nm, and the rate of increase in absorbance is directly proportional to GST activity.[23][24]

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

-

GSH Stock: 100 mM reduced glutathione in water.

-

CDNB Stock: 100 mM CDNB in ethanol.

-

-

Reaction Cocktail Preparation: For each reaction, prepare a master mix. A typical 1 mL reaction would contain:

-

980 µL of Assay Buffer

-

10 µL of 100 mM GSH stock (final concentration: 1 mM)

-

10 µL of 100 mM CDNB stock (final concentration: 1 mM)

-

Self-Validation: Prepare enough cocktail for all samples, controls, and a blank to minimize pipetting variability. The solution may appear cloudy initially but should clear upon mixing.[24]

-

-

Assay Execution (Cuvette-based):

-

Equilibrate the spectrophotometer to 25°C or 30°C and set the wavelength to 340 nm.

-

Pipette 900 µL of the reaction cocktail into a cuvette.

-

Add 100 µL of buffer to the blank cuvette and zero the spectrophotometer.

-

Initiate the reaction by adding a standardized amount of protein lysate (e.g., 20-50 µg of total protein in 100 µL of lysis buffer) to the sample cuvettes.

-

Mix immediately by inverting and begin recording the absorbance at 340 nm every 30 seconds for 5 minutes.[23]

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Subtract the rate of the blank (non-enzymatic reaction) from the sample rates.

-

Calculate the specific activity using the Beer-Lambert law:

-

Activity (µmol/min/mg) = (ΔA340/min) / (ε * l) * (V_total / V_sample) / (mg protein)

-

Where:

-

ε (molar extinction coefficient of GS-DNB) = 9.6 mM⁻¹cm⁻¹

-

l (path length) = 1 cm

-

V_total = Total reaction volume (e.g., 1 mL)

-

V_sample = Volume of lysate added (e.g., 0.1 mL)

-

mg protein = Milligrams of protein added to the assay

-

-

-

Conclusion and Future Perspectives

This compound serves as a model compound for studying the induction of Phase II enzymes via the Nrf2-ARE pathway.[1] Its ability to robustly upregulate a suite of protective genes highlights a fundamental mechanism of cellular defense against chemical insults. For toxicology researchers and drug development professionals, understanding this pathway is critical for several reasons:

-

Safety Assessment: The induction of metabolizing enzymes can alter the pharmacokinetics and toxicity of co-administered drugs or other xenobiotics.

-

Chemoprevention Research: Compounds that activate Nrf2, like this compound and natural phytochemicals, are investigated for their potential to protect against chronic diseases driven by oxidative stress.[6][8][9]

-

Interpreting Toxicological Data: An observed toxic effect of a compound could be mitigated or exacerbated by its ability to induce its own detoxification, a crucial consideration in dose-response modeling.

While this compound itself has a complex safety profile with concerns regarding potential toxicity at high doses, its value as a research tool is undeniable.[26][27] The protocols and mechanistic insights provided in this guide offer a solid foundation for scientists aiming to investigate the intricate interplay between xenobiotic exposure and the adaptive, protective responses of the cell.

References

- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An Antioxidant Used in Animal Feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Transactivation of Genes Encoding for Phase II Enzymes and Phase III Transporters by Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. Keap1-Nrf2 signaling pathway: mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pleiades.online [pleiades.online]

- 10. Keap1-Nrf2 signaling pathway: Mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles | Semantic Scholar [semanticscholar.org]

- 11. Stork: Keap1-Nrf2 signaling pathway: mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles [storkapp.me]

- 12. msjonline.org [msjonline.org]

- 13. researchgate.net [researchgate.net]

- 14. Health position paper and redox perspectives – Bench to bedside transition for pharmacological regulation of NRF2 in noncommunicable diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emerging role of nuclear factor erythroid 2-related factor 2 in the mechanism of action and resistance to anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptional regulation of the antioxidant response element. Activation by Nrf2 and repression by MafK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. gosset.ai [gosset.ai]

- 20. Induction of glutathione S-transferase activity and protein expression in brown bullhead (Ameiurus nebulosus) liver by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protective Effect of this compound and N-acetylcysteine on Biochemical and Pathological Changes Induced by Chronic Exposure to Aflatoxins in Laying Hens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Investigations on the metabolism and potentially adverse effects of this compound dimer, a major metabolite of the synthetic antioxidant this compound in salmon muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. home.sandiego.edu [home.sandiego.edu]

- 25. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 26. fsc.go.jp [fsc.go.jp]

- 27. researchgate.net [researchgate.net]

Ethoxyquin: A Double-Edged Sword for Mitochondrial Function and Oxidative Homeostasis

An In-depth Technical Guide for Researchers

Abstract

Ethoxyquin (EQ), a quinoline-based synthetic antioxidant, has a long history of use in preserving animal feed and certain human foodstuffs against lipid peroxidation.[1][2][3] Despite its efficacy as a free-radical scavenger, a growing body of evidence points towards a more complex and paradoxical biological role. At the subcellular level, this compound directly targets mitochondria, inducing significant dysfunction that can paradoxically lead to increased oxidative stress, cellular damage, and cytotoxicity.[1][4][5] This guide provides an in-depth technical examination of this compound's impact on mitochondrial bioenergetics and redox balance. We will dissect the underlying mechanisms of its action, detail robust experimental protocols for investigating its effects, and offer insights into data interpretation for professionals in research and drug development.

The Dichotomous Nature of this compound: Antioxidant vs. Pro-oxidant

This compound's primary function is to inhibit lipid peroxidation by scavenging alkylperoxyl radicals, a process that is highly efficient due to the chemical features of EQ and its oxidation products, which also possess antioxidative properties.[1][6] This action protects fat-soluble vitamins and polyunsaturated fatty acids in stored feeds.[7][8]

However, this protective effect is dose-dependent. At higher concentrations, or under specific cellular conditions, this compound can shift from an antioxidant to a pro-oxidant.[1][9] This transition is intrinsically linked to its impact on mitochondria. The formation of free radical intermediates during its "antioxidant" activity can, if not properly quenched, contribute to the cellular pool of reactive oxygen species (ROS).[1][9] This pro-oxidant activity is believed to be connected to some of the observed cytotoxic and genotoxic effects of EQ.[1][10]

Figure 1: Conceptual diagram illustrating the dose-dependent dual role of this compound.

The Core Mechanism: this compound's Inhibition of the Mitochondrial Respiratory Chain

The primary target for this compound's mitochondrial toxicity is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][4]

Causality of Inhibition: By interacting with Complex I, this compound blocks the transfer of electrons from NADH to ubiquinone.[4] This has several immediate and critical consequences for the cell:

-

Inhibition of Oxygen Consumption: The flow of electrons down the ETC is impeded at its very first step, leading to a dose-dependent decrease in mitochondrial oxygen consumption when using Complex I-linked substrates (e.g., glucose, glutamate, malate).[1][4][[“]]

-

Increased ROS Production: The blockage at Complex I causes a "backup" of electrons, leading to the premature leakage of electrons to molecular oxygen and the formation of superoxide anions (O₂⁻), a primary ROS. This is a key mechanism by which EQ's mitochondrial effect directly fuels oxidative stress.

-

Depolarization of Mitochondrial Membrane Potential (ΔΨm): The pumping of protons by Complex I is essential for establishing the electrochemical gradient across the inner mitochondrial membrane. Inhibition by EQ disrupts this process, leading to a decrease or collapse of the membrane potential.[12]

-

Reduced ATP Synthesis: The mitochondrial membrane potential is the driving force for ATP synthase (Complex V). A reduction in ΔΨm directly impairs the cell's ability to produce ATP, potentially leading to an energy crisis.[12]

Figure 2: this compound's inhibitory action on Complex I of the electron transport chain.

Methodologies for Assessing this compound's Mitochondrial and Oxidative Impact

To rigorously evaluate the effects of this compound, a multi-parametric approach is essential. Below are field-proven protocols designed to provide a comprehensive picture of its cellular impact.

Core Assays for Mitochondrial Function

These assays directly measure the consequences of ETC inhibition.

This is the gold standard for assessing respiratory chain activity. The rationale is to measure oxygen consumption rates in intact cells, permeabilized cells, or isolated mitochondria using a substrate-uncoupler-inhibitor titration (SUIT) protocol.

Step-by-Step Protocol (Permeabilized Cells):

-

Cell Preparation: Culture cells of interest (e.g., HepG2, primary fibroblasts) to 80-90% confluency.

-

Harvesting: Gently trypsinize and harvest cells. Wash with mitochondrial respiration medium (e.g., MiR05). Count cells and adjust to a final concentration of 1-2 x 10⁶ cells/mL.

-

Permeabilization: Add digitonin (10-20 µg/mL) to the cell suspension in the respirometer chamber. This selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

-

Baseline Respiration (LEAK): Add Complex I-linked substrates, such as malate (2 mM) and glutamate (10 mM). The resulting oxygen consumption is non-phosphorylating "LEAK" respiration, an indicator of proton leak across the inner membrane.

-

OXPHOS Capacity: Add ADP (2.5 mM) to stimulate ATP synthesis. The sharp increase in oxygen consumption represents the maximum oxidative phosphorylation (OXPHOS) capacity with Complex I substrates. This is the key step where an EQ-induced deficit will be apparent.

-

Cytochrome c Test: Add cytochrome c (10 µM) to test for outer mitochondrial membrane integrity. A minimal (<15%) increase in respiration confirms proper sample preparation.

-

Complex II Respiration: Add a Complex II substrate, succinate (10 mM), to assess respiration independent of Complex I.

-

Inhibition: Add rotenone (0.5 µM) to inhibit Complex I, confirming the specificity of the initial measurements. Finally, add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption.

Self-Validation & Interpretation: The causality is clear: if this compound inhibits Complex I, you will observe a significantly lower oxygen consumption rate after the addition of ADP (Step 5) in treated cells compared to vehicle controls. However, respiration after the addition of succinate (Step 7) may be less affected, pinpointing the inhibition to Complex I.

This assay utilizes potentiometric fluorescent dyes that accumulate in active mitochondria. A loss of fluorescence intensity or a shift in fluorescence emission indicates depolarization.

Step-by-Step Protocol (TMRM Dye):

-

Cell Plating: Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).

-

Dye Loading: Remove the treatment medium and wash cells with a buffered saline solution (e.g., HBSS). Add pre-warmed medium containing a low concentration of TMRM (Tetramethylrhodamine, Methyl Ester; 20-100 nM) and incubate for 30-45 minutes at 37°C.

-

Imaging/Reading: Without washing out the dye (to maintain equilibrium), measure the fluorescence intensity using a fluorescence microscope or plate reader (Ex/Em ~548/573 nm).

-

Normalization: After reading, cell viability can be assessed in the same wells (e.g., using Hoechst 33342 for cell counting) to normalize the fluorescence signal to cell number.

Causality & Interpretation: this compound-induced inhibition of proton pumping at Complex I will reduce the membrane potential, preventing the accumulation of the cationic TMRM dye. This results in a dose-dependent decrease in fluorescence intensity compared to the bright mitochondrial staining in healthy control cells.[12]

Key Assays for Oxidative Stress

These assays measure the downstream consequences of mitochondrial ROS production.

This method uses fluorescent probes that become oxidized in the presence of ROS.

Step-by-Step Protocol (MitoSOX Red):

-

Cell Preparation: Seed and treat cells with this compound as described in 3.1.2. Include a positive control like Antimycin A.

-

Probe Loading: Wash cells with warm HBSS. Load cells with MitoSOX Red (a probe specific for mitochondrial superoxide) at a final concentration of 5 µM. Incubate for 10-15 minutes at 37°C, protected from light.

-

Wash and Read: Gently wash cells three times with warm HBSS.

-

Fluorescence Measurement: Immediately measure fluorescence using a plate reader or microscope (Ex/Em ~510/580 nm). Normalize to cell number or protein content.

Interpretation: An increase in MitoSOX Red fluorescence directly indicates an elevated level of mitochondrial superoxide, the primary ROS generated from Complex I inhibition by this compound.

This assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation caused by ROS-mediated damage to cellular membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method.[13]

Step-by-Step Protocol (TBARS):

-

Sample Preparation: Following treatment with this compound, harvest cells and prepare a cell lysate via sonication or homogenization on ice. Determine the protein concentration of the lysate for normalization.

-